molecular formula C8H7ClF2N2 B1522009 2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride CAS No. 1193388-75-8

2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride

Cat. No. B1522009
M. Wt: 204.6 g/mol
InChI Key: HNFVLFYFBBANER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride” is a biochemical compound with a molecular weight of 204.6 and a molecular formula of C8H6F2N2•HCl . It’s primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride” is represented by the formula C8H6F2N2•HCl . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.6 . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not specified in the available resources .

Scientific Research Applications

Synthesis and Characterization

Functionalized Schiff Bases and Complexes The synthesis of functionalized Schiff bases and related complexes using 2,6-diformyl-4-chlorophenol, tris-(2-aminoethyl)amine, and various metal ions, including lanthanides and transition metals, has been described. These complexes have been characterized by physico-chemical measurements, especially by IR and NMR spectroscopy, SEM and EDX investigation, and FAB mass spectrometry (Brianese et al., 1998).

New Synthetic Pathways A new synthetic pathway toward valuable 3,3-difluoropiperidines starting from suitable delta-chloro-alpha,alpha-difluoroimines has been explored. This methodology was also applied to establish the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

Inclusion and Binding Properties

Inclusion Behaviour of Tetraaminothiacalixarene The study on tetraaminothiacalixarene reveals its unique inclusion properties towards small organic molecules, differing from compound 2 towards small organic molecules upon crystallisation from neat solvents or guest solutions (Morohashi et al., 2013).

Binding Modes of Rhodamine-Azacrown A rhodamine - azacrown derivative showed specific binding responses to Al3+ and Fe3+ in ethanol–water solutions and selectively to Al3+ in acetonitrile. The association constants and detection limits for these ions were determined, providing insight into the binding mechanisms and the sensor's performance in different solvents (Fang et al., 2014).

Electrochemical Studies

Oxidation of 2-Amino-3-Cyano-4-Phenylthiophene The electrooxidation of 2-amino-3-cyano-4-phenylthiophene was investigated for the first time, revealing insights into the formation of photoluminescent materials. The study proposed an E(CE)n mechanism and shed light on the electrochemical behavior of this compound under various conditions (Ekinci et al., 2000).

Electrochemical Synthesis of Dimer and Oligomers The electrochemical dimerization of 2-amino-3-cyano-4-phenylthiophene and the characterization of the resulting dimer and oligomers have been studied, offering insights into the electrochemical behavior and coupling mechanisms involved in the process (Ekinci et al., 2002).

Future Directions

The future directions of “2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride” would largely depend on the outcomes of ongoing research. As a biochemical compound, it could potentially be used in various fields such as medicinal chemistry, drug discovery, and proteomics research .

properties

IUPAC Name

2-amino-2-(3,4-difluorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFVLFYFBBANER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride

CAS RN

1193388-75-8
Record name 2-amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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